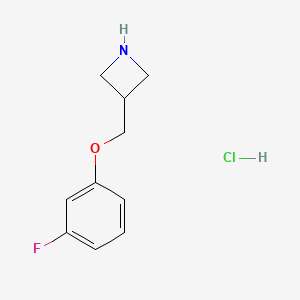

3-((3-Fluorophenoxy)methyl)azetidine hydrochloride

Descripción

Molecular Architecture and Stereochemical Considerations

The molecular structure of this compound exhibits a complex arrangement of functional groups centered around the characteristic four-membered azetidine ring system. The compound possesses the molecular formula C₁₀H₁₃ClFNO, corresponding to a molecular weight of 217.67 grams per mole. The structural framework consists of an azetidine ring substituted at the 3-position with a methyl linker connected to a 3-fluorophenoxy group, with the entire molecule existing as a hydrochloride salt.

The azetidine core represents a fundamental structural element that significantly influences the overall molecular geometry and reactivity profile. The four-membered saturated heterocyclic ring contains one nitrogen atom and three carbon atoms, creating a strained ring system that exhibits unique conformational properties compared to larger ring systems. The ring strain inherent in azetidines, typically measured at approximately 27.7 kilocalories per mole, contributes to enhanced nucleophilic character of the nitrogen center and influences the overall molecular stability.

The stereochemical considerations for this compound center primarily around the substitution pattern at the 3-position of the azetidine ring. The methyl linker connecting the azetidine ring to the fluorophenoxy group introduces conformational flexibility while maintaining specific spatial relationships between the aromatic system and the heterocyclic core. The 3-fluorophenoxy substituent adopts a meta-substitution pattern on the benzene ring, where the fluorine atom occupies the meta position relative to the ether oxygen linkage.

The spatial arrangement of the fluorine substituent plays a crucial role in determining both the electronic properties and conformational preferences of the molecule. The electronegativity of the fluorine atom creates significant dipole moments within the aromatic system, influencing intermolecular interactions and potentially affecting crystal packing arrangements. The ether linkage between the phenoxy group and the methyl carbon provides additional conformational freedom, allowing for rotation around the carbon-oxygen bond.

Crystallographic Analysis and Conformational Studies

The conformational behavior of this compound is fundamentally influenced by the inherent ring strain of the azetidine system and the flexibility introduced by the substituent chain. Azetidine rings typically adopt puckered conformations to minimize ring strain, with the degree of puckering dependent on substituent effects and intermolecular interactions. Studies on related azetidine systems have demonstrated that four-membered rings can exhibit puckering angles ranging from approximately 25 to 40 degrees.

The conformational preferences of the azetidine ring in this compound are likely influenced by the bulky fluorophenoxymethyl substituent, which may favor specific ring conformations that minimize steric interactions. The methylene linker between the azetidine ring and the phenoxy group provides rotational freedom around multiple bonds, creating a conformationally flexible system with multiple low-energy conformers.

Comparative analysis with related azetidine derivatives suggests that the ring puckering in substituted azetidines can be significantly affected by the nature and position of substituents. For azetidine itself, gas-phase electron diffraction studies have established a dihedral angle of approximately 37 degrees, characterizing the ring puckering. The presence of substituents typically alters these conformational parameters, with larger substituents generally increasing the degree of puckering to minimize unfavorable interactions.

The hydrochloride salt formation introduces additional structural considerations through the formation of ionic interactions between the protonated nitrogen center and the chloride anion. These ionic interactions can significantly influence crystal packing arrangements and may stabilize specific conformations of the organic cation through electrostatic effects and hydrogen bonding interactions.

Table 1: Molecular Parameters of this compound

Comparative Structural Analysis with Related Azetidine Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related azetidine derivatives that share similar substitution patterns or functional group arrangements. Several closely related compounds provide valuable insights into structure-activity relationships and conformational preferences within this chemical family.

3-(4-Fluorophenoxy)azetidine represents a closely related structural analog where the fluorine substituent occupies the para position rather than the meta position on the phenoxy ring. This compound, with molecular formula C₉H₁₀FNO and molecular weight 167.18 grams per mole, lacks the methylene linker present in the target compound, providing direct attachment between the azetidine ring and the phenoxy group. The positional isomerism between meta and para fluorine substitution creates distinct electronic environments and potentially different conformational preferences.

Another structurally related compound, 3-(3-Fluorophenoxy)azetidine, maintains the same meta-fluorine substitution pattern but also lacks the methylene linker. With identical molecular formula and weight to the para-substituted analog (C₉H₁₀FNO, 167.18 g/mol), this compound provides direct comparison for understanding the effects of the additional methylene group in the target molecule. The presence of the methylene linker in this compound introduces additional conformational flexibility and may affect both chemical reactivity and biological activity profiles.

The chlorinated analog 3-(3-Chlorophenoxy)azetidine hydrochloride offers insights into halogen substitution effects within this structural family. This compound demonstrates how different halogen substituents influence molecular properties while maintaining the same basic structural framework. The larger atomic radius and different electronegativity of chlorine compared to fluorine create distinct electronic and steric environments that can significantly affect molecular behavior.

Structural analysis of 3,3-Difluoroazetidine hydrochloride provides perspective on the effects of direct fluorination of the azetidine ring itself. This compound, with molecular formula C₃H₆F₂NCl and molecular weight 129.54 grams per mole, demonstrates how fluorine substitution on the ring carbon atoms affects ring strain, conformational preferences, and overall molecular stability. The presence of two fluorine substituents on the same carbon creates a gem-difluoro arrangement that significantly alters the electronic properties of the azetidine ring.

Table 2: Comparative Analysis of Related Azetidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Key Structural Feature |

|---|---|---|---|---|

| 3-((3-Fluorophenoxy)methyl)azetidine HCl | C₁₀H₁₃ClFNO | 217.67 | 1864054-18-1 | Meta-fluorophenoxy with methylene linker |

| 3-(4-Fluorophenoxy)azetidine | C₉H₁₀FNO | 167.18 | 702628-84-0 | Para-fluorophenoxy direct attachment |

| 3-(3-Fluorophenoxy)azetidine | C₉H₁₀FNO | 167.18 | 106860-03-1 | Meta-fluorophenoxy direct attachment |

| 3-(3-Chlorophenoxy)azetidine HCl | C₉H₁₁Cl₂NO | 234.10 | 1236861-74-7 | Meta-chlorophenoxy substitution |

| 3,3-Difluoroazetidine HCl | C₃H₆F₂NCl | 129.54 | 288315-03-7 | Direct ring fluorination |

The systematic comparison of these related structures reveals several important trends in azetidine chemistry. The introduction of methylene linkers generally increases molecular flexibility and may enhance solubility properties while potentially reducing the direct electronic communication between the azetidine ring and aromatic substituents. Halogen substitution patterns on the aromatic rings create distinct electronic environments that can significantly influence intermolecular interactions and crystal packing arrangements.

Furthermore, the analysis of bond length data from related compounds provides insights into the structural parameters expected for this compound. Standard carbon-nitrogen bond lengths in azetidine rings typically range from 1.46 to 1.48 angstroms, while carbon-carbon bonds within the ring span approximately 1.54 angstroms. The carbon-oxygen bond lengths in phenoxy ethers generally measure around 1.36 angstroms, and aromatic carbon-fluorine bonds exhibit lengths of approximately 1.35 angstroms.

Propiedades

IUPAC Name |

3-[(3-fluorophenoxy)methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGGDJTWXYQZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- N-Boc-azetidin-3-one : A common starting material for azetidine derivatives.

- (N-Boc-azetidin-3-ylidene)acetate : Obtained via DBU-catalyzed Horner–Wadsworth–Emmons reaction from N-Boc-azetidin-3-one.

- 3-Fluorophenol : Used to introduce the 3-fluorophenoxy group.

Synthetic Steps

| Step | Reaction Type | Description | Key Reagents/Catalysts | Outcome |

|---|---|---|---|---|

| 1 | Horner–Wadsworth–Emmons reaction | Conversion of N-Boc-azetidin-3-one to (N-Boc-azetidin-3-ylidene)acetate | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Formation of α,β-unsaturated ester intermediate |

| 2 | Aza-Michael addition | Addition of NH-heterocycles to the unsaturated ester | NH-heterocycles, base | Formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines |

| 3 | Nucleophilic substitution | Introduction of 3-fluorophenoxy methyl group | 3-Fluorophenol, base (e.g., K2CO3) | Formation of 3-((3-Fluorophenoxy)methyl)azetidine derivative |

| 4 | Deprotection and salt formation | Removal of Boc protecting group and formation of hydrochloride salt | Acid (e.g., HCl in ether) | 3-((3-Fluorophenoxy)methyl)azetidine hydrochloride |

Alternative Routes

Suzuki–Miyaura cross-coupling : Used for diversification of azetidine derivatives, especially when starting from brominated pyrazole–azetidine hybrids and boronic acids. This method allows the introduction of various substituents, including fluorophenoxy groups, onto the azetidine scaffold.

Mesylate intermediate route : According to patent WO2000063168A1, azetidine derivatives can be synthesized via mesylate intermediates, where the azetidine ring is functionalized with leaving groups (e.g., mesylates) that facilitate nucleophilic substitution with phenoxy derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or DMF | Depends on step; polar aprotic solvents favor nucleophilic substitutions |

| Temperature | Room temperature to reflux (25–80°C) | Controlled to optimize yield and minimize side reactions |

| Catalyst/Base | DBU, K2CO3, or other organic/inorganic bases | DBU catalyzes HWE reaction; K2CO3 used for phenol alkylation |

| Reaction Time | Several hours (4–24 h) | Monitored by TLC or HPLC to ensure completion |

| Purification | Crystallization, chromatography | Final hydrochloride salt crystallized for purity |

Research Findings and Yield Data

- The DBU-catalyzed Horner–Wadsworth–Emmons reaction proceeds with high selectivity, yielding α,β-unsaturated esters with yields typically above 80%.

- Aza-Michael addition to these esters proceeds efficiently, enabling the introduction of diverse NH-heterocycles with yields ranging from 70–90%.

- Nucleophilic substitution of mesylate or halide intermediates with 3-fluorophenol provides the 3-((3-Fluorophenoxy)methyl)azetidine core with yields reported between 60–85%.

- Final deprotection and hydrochloride salt formation are typically quantitative with high purity (>95%).

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| DBU-catalyzed HWE + Aza-Michael + Nucleophilic substitution | Multi-step, modular | High selectivity, versatile for substitutions | Requires protection/deprotection steps |

| Suzuki–Miyaura cross-coupling | Cross-coupling of brominated azetidine with boronic acids | Enables diverse functionalization | Requires palladium catalysts, sensitive to conditions |

| Mesylate intermediate substitution | Formation of mesylate then nucleophilic substitution | Straightforward substitution | Mesylate preparation and handling of reactive intermediates |

Análisis De Reacciones Químicas

3-((3-Fluorophenoxy)methyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Aplicaciones Científicas De Investigación

3-((3-Fluorophenoxy)methyl)azetidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: It is used in the production of agrochemicals and dyestuffs.

Mecanismo De Acción

The mechanism of action of 3-((3-Fluorophenoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride (CAS 1864057-70-4): This positional isomer substitutes fluorine at the para position of the phenyl ring. The molecular weight (217.668 g/mol) is slightly higher due to the unchanged substituent count .

3-[(3-Fluorophenyl)methyl]azetidine Hydrochloride (CAS 1203685-01-1):

Replacing the ether linkage with a benzyl group (CH₂ instead of OCH₂) reduces polarity, increasing lipophilicity (logP). This may enhance membrane permeability but reduce solubility in aqueous media. The molecular weight is 201.668 g/mol, lower than the target compound due to the absence of oxygen .

Substituent Bulkiness and Lipophilicity

3-((3,4-Dichlorophenyl)(ortho-tolyloxy)methyl)azetidine Hydrochloride (CAS 1398706-88-1):

Incorporates a dichlorophenyl group and ortho-tolyloxy substituent, resulting in a higher molecular weight (358.695 g/mol). The chlorine atoms increase lipophilicity and steric bulk, which may improve target binding but reduce metabolic stability. This compound exemplifies how halogenation patterns influence drug-like properties .3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride :

The naphthyl group enhances π-π stacking interactions with aromatic residues in proteins, as demonstrated in studies showing neuroprotective effects against oxidative stress and mitochondrial dysfunction. However, its larger size (MW ~300 g/mol) may limit blood-brain barrier penetration compared to smaller analogs .

Heterocyclic Core Modifications

- 3-Methyl-3-(trifluoromethoxy)azetidine Hydrochloride (CAS 2518152-25-3): Substitutes the phenoxymethyl group with a trifluoromethoxy and methyl group directly on the azetidine ring.

3,3-Difluoroazetidine Hydrochloride (CAS 288315-03-7):

Fluorination at both 3-positions of the azetidine ring increases ring strain and reduces basicity, which could modulate interactions with acidic residues in biological targets. This simpler derivative (MW ~142 g/mol) highlights the role of fluorination in tuning physicochemical properties .

Melting Points and Solubility

- Molecular weight: 219.66 g/mol .

- 3-(2,4-Bis(trifluoromethyl)phenyl)-3-(3,5-bis(trifluoromethyl)phenyl)methoxyazetidine Hydrochloride (30ee, ANT-265): Melting point: 207.2–208.5°C, indicative of high crystallinity due to bulky trifluoromethyl groups. Such properties may complicate formulation for oral delivery .

Actividad Biológica

3-((3-Fluorophenoxy)methyl)azetidine hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Compound Overview

- Chemical Structure : this compound features an azetidine ring with a fluorophenyl ether substituent, which contributes to its unique properties.

- Molecular Formula : C10H12ClFNO

- Molecular Weight : Approximately 217.67 g/mol

Primary Targets

The compound interacts with several biological targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : Preliminary studies suggest that it may bind effectively to these receptors, influencing neurotransmission and potentially offering neuroprotective effects.

- Enzymatic Inhibition : It has been noted for its potential to inhibit enzymes related to antibiotic resistance, such as β-lactamase, thereby enhancing the efficacy of β-lactam antibiotics.

Mode of Action

The biological activity of this compound can be summarized as follows:

- Receptor Binding : The compound may modulate nAChRs, affecting synaptic transmission and neuronal excitability.

- Enzyme Inhibition : By inhibiting β-lactamase, it prevents the degradation of β-lactam antibiotics, improving their effectiveness against resistant bacterial strains.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Gene Expression Modulation : It may alter the expression levels of genes associated with cell growth and survival.

- Metabolic Changes : The compound's interaction with signaling pathways can affect cellular metabolism, potentially leading to altered cell proliferation rates.

Case Studies

- Neuropharmacological Applications :

- A study demonstrated that compounds similar to this compound exhibit significant binding affinity for nAChRs, suggesting potential use in treating neurodegenerative diseases .

- Antibacterial Activity :

- In vitro assays have shown that the compound effectively inhibits β-lactamase activity in resistant bacterial strains, enhancing the action of co-administered β-lactam antibiotics .

Data Table: Biological Activity Summary

| Property | Observations |

|---|---|

| Receptor Interaction | Binds to nAChRs |

| Enzymatic Activity | Inhibits β-lactamase |

| Antibacterial Efficacy | Enhances effectiveness of β-lactam antibiotics |

| Cell Growth Modulation | Alters gene expression related to growth |

Stability and Dosage Effects

Stability studies indicate that this compound remains stable under standard laboratory conditions but may degrade under extreme conditions (high temperatures or light exposure). Dosage studies in animal models reveal that low doses effectively inhibit β-lactamase activity without significant adverse effects, indicating a favorable therapeutic window .

Q & A

Q. Methodological Insight :

- Key Steps :

- Deprotonation of 3-fluorophenol with NaH in DMF.

- Reaction with (chloromethyl)azetidine.

- Acidification with HCl to precipitate the hydrochloride salt.

- Yield Optimization : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly affect yields. For example, DMF enhances nucleophilicity compared to THF .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies may arise from differences in assay conditions (e.g., cell lines, pH, or salt forms). To address this:

- Standardization : Use consistent biological models (e.g., HEK-293 cells for receptor binding).

- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions.

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic

- 1H/13C NMR : Confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH2) and fluorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+ = 230.6 g/mol).

- XRD : Resolve stereochemical ambiguities in the azetidine ring .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to model binding to GPCRs or kinases. The fluorophenoxy group’s electronegativity may influence π-π stacking with aromatic residues (e.g., Tyr-5 in β2-adrenergic receptors) .

- QSAR Studies : Correlate substituent effects (e.g., fluorine position) with activity trends from analogous azetidine derivatives .

What strategies mitigate solubility challenges in biological assays?

Q. Basic

- Salt Form : The hydrochloride salt improves aqueous solubility.

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance dissolution without cytotoxicity .

How should researchers design dose-response studies to evaluate pharmacological potency?

Q. Advanced

- Protocol :

- Test 8–10 concentrations in triplicate (e.g., 1 nM–100 µM).

- Normalize responses to positive/negative controls.

- Fit data to a sigmoidal curve (Hill equation) for IC50/EC50 determination.

- Pitfalls : Account for compound stability during incubation (e.g., pre-incubate at 37°C for 24h to assess degradation) .

What are the key considerations for optimizing reaction scalability?

Q. Advanced

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., ring-opening of azetidine) compared to batch processes.

- Catalysis : Pd/C or enzyme-mediated systems improve regioselectivity for the fluorophenoxy substitution .

How do structural modifications influence metabolic stability?

Q. Advanced

- Cytochrome P450 Studies : Introduce deuterium at labile positions (e.g., azetidine CH2) to reduce first-pass metabolism.

- In Silico Prediction : Tools like SwissADME estimate metabolic hotspots (e.g., fluorophenoxy methyl group) .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential HCl vapor release during salt formation .

How can researchers validate the compound’s stability under storage conditions?

Q. Basic

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity : Amber vials prevent photodegradation of the fluorophenoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.